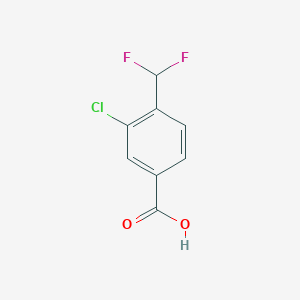

3-Chloro-4-(difluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-chloro-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPHQAWJUXYQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, followed by difluoromethylation, and subsequent purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-(difluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chlorine atom can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

3-Chlorobenzoic acid: Lacks the difluoromethyl group.

4-Chlorobenzoic acid: Chlorine atom at the fourth position instead of the third.

Uniqueness

3-Chloro-4-(difluoromethyl)benzoic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making this compound valuable in various applications .

Biological Activity

3-Chloro-4-(difluoromethyl)benzoic acid (CDMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with CDMBA, including its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

CDMBA is characterized by the presence of a chloro group at the meta position and a difluoromethyl group at the para position of the benzoic acid moiety. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.

Antifungal Activity

Research has indicated that derivatives of benzoic acid, including CDMBA, exhibit antifungal properties. A study involving salicylanilide esters showed that compounds with similar structural features demonstrated varying degrees of antifungal activity against Candida strains and filamentous fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, suggesting that structural modifications can enhance or diminish antifungal potency .

| Compound | MIC (µmol/L) | Fungal Strain |

|---|---|---|

| Salicylanilide Derivative | 0.49 | Candida albicans |

| CDMBA (hypothetical) | TBD | Various strains |

Proteasome and Autophagy Modulation

In vitro studies have shown that certain benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways in human fibroblasts. Specifically, compounds structurally related to CDMBA have been found to activate cathepsins B and L, enzymes involved in protein degradation pathways. This activity suggests potential therapeutic applications in age-related diseases where proteostasis is compromised .

Case Studies

- Antifungal Evaluation : A study assessed several salicylanilide derivatives against Candida species, revealing that modifications in the benzoic acid structure significantly affected antifungal activity. The study highlighted that while some derivatives were highly effective, others exhibited minimal activity due to poor solubility or unfavorable lipophilicity .

- Cell-Based Assays : In another investigation focusing on proteasome activity modulation, compounds similar to CDMBA were tested on human foreskin fibroblasts, demonstrating significant increases in proteasomal chymotrypsin-like activity without cytotoxic effects at certain concentrations .

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(difluoromethyl)benzoic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

- Chlorination : Introduce the chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C .

- Difluoromethylation : Utilize difluoromethylating agents (e.g., difluoromethyl triflate) via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like over-fluorination .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or NMR .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C3, difluoromethyl at C4) via splitting patterns and coupling constants (e.g., J~CF~ = 30–40 Hz for difluoromethyl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ peak at m/z 220.9974) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding interactions in the crystal lattice .

Q. What role do the chloro and difluoromethyl groups play in reactivity?

- Methodological Answer :

- Chloro Group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. It also enhances stability against hydrolysis compared to bromo or iodo analogs .

- Difluoromethyl Group : Introduces steric bulk and polar hydrophobicity. The C-F bonds increase metabolic stability and modulate pKa (~2.8 for the carboxylic acid group) .

- Synergistic Effects : The combined EWGs enhance electrophilicity at the carboxylic acid, facilitating esterification or amidation reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity and target binding?

- Methodological Answer :

- Electronic Effects : The difluoromethyl group’s strong inductive (-I) effect alters electron density at the aromatic ring, affecting π-π stacking with protein targets (e.g., kinases, GPCRs) .

- Hydrophobic Interactions : Fluorine’s lipophilicity (π-hydrophobic parameter ~0.14) enhances membrane permeability and binding to hydrophobic enzyme pockets.

- Case Study : Analogous compounds (e.g., 4-[3-(difluoromethyl)phenyl]benzoic acid) show 65% inhibition of USP7 deubiquitinase at 50 μM, attributed to fluorine’s steric and electronic complementarity .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Control Variables : Ensure consistency in assay conditions (pH, solvent DMSO%, temperature). For example, DMSO >1% can denature proteins, skewing IC50 values .

- Structural Validation : Confirm compound purity (e.g., via LC-MS) and tautomeric forms (e.g., keto-enol equilibria in solution) .

- Comparative Studies : Cross-test with structurally similar analogs (e.g., 3-chloro-4-(trifluoromethyl)benzoic acid) to isolate substituent-specific effects .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses. For example, the difluoromethyl group’s orientation in NKCC1’s hydrophobic pocket correlates with in vivo efficacy in neurodevelopmental models .

- QSAR Modeling : Train models on inhibitory data (e.g., pIC50) from analogs to predict activity. Descriptors like Hammett σ (for EWGs) and LogP are critical .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable target engagement) .

Q. How to optimize multi-step synthesis for scalability?

- Methodological Answer :

- Step Efficiency : Prioritize reactions with >80% yield per step (e.g., chlorination > difluoromethylation).

- Catalyst Screening : Test Pd/C or CuI for coupling steps; FeCl₃ may reduce side-product formation in chlorination .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time (e.g., from 12h to 2h for difluoromethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.